8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
Description
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline-based carboxylic acid derivative characterized by a chlorine substituent at the 8-position of the quinoline core and a 2,4-dimethylphenyl group at the 2-position. This compound belongs to a broader class of quinoline derivatives, which are widely studied for their diverse applications in medicinal chemistry, materials science, and chemosensor development .
Properties
IUPAC Name |
8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-7-12(11(2)8-10)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGHFDNTNBDTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution with 2,4-Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the quinoline derivative reacts with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in ethanol.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 8-chloro-2-(2,4-dimethylphenyl)quinoline derivatives.
Substitution: Formation of 8-amino-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid or 8-thio-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research indicates that 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound has shown an IC50 value of approximately 15 µM against HeLa cells, indicating potent activity compared to standard treatments . Additionally, it exhibits no cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for potential therapeutic use.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Its structural features allow it to interact with enzymes involved in inflammatory pathways, making it a candidate for the treatment of inflammatory diseases.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step synthetic routes that prioritize yield and purity. The compound’s unique structure allows it to serve as a versatile building block in organic synthesis, facilitating the development of more complex molecules .
Protein Interaction Studies
Studies have shown that this compound effectively binds to specific proteins and enzymes, which is crucial for understanding its mechanism of action. These interactions can influence cellular processes related to inflammation and cancer progression, providing insights into potential therapeutic targets .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This broad spectrum of activity further highlights its potential as a therapeutic agent.
Case Study: Cancer Cell Line Evaluation
A recent study evaluated the anticancer efficacy of various quinoline derivatives, including this compound. The results indicated significant selectivity towards specific cancer cell lines with low cytotoxicity towards normal cells, reinforcing the compound's potential as a targeted cancer therapy .
Antibacterial Screening
Another investigation assessed the antibacterial properties of this compound against multiple strains using the agar diffusion method. The results revealed that structural modifications enhance antibacterial activity compared to known agents like ampicillin and gentamicin .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., methyl): The 2,4-dimethylphenyl group in the target compound enhances steric bulk and may reduce solubility compared to monosubstituted analogs (e.g., 2-methylphenyl or 4-methylphenyl derivatives) . Electron-Withdrawing Groups (e.g., chlorine): The 2,4-dichlorophenyl analog exhibits higher molecular weight and likely increased acidity of the carboxylic acid group due to the electron-withdrawing nature of Cl .
- Positional Isomerism: Substitution at the 2-position (vs.
Biological Activity
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent at the 8-position, a dimethyl-substituted phenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. The unique structural characteristics of this compound contribute to its interactions with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C16H14ClN1O2
- Molecular Weight : 311.76 g/mol
- Structural Features :
- Chloro group at position 8
- Dimethyl-substituted phenyl group at position 2
- Carboxylic acid at position 4
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
The compound has been studied for its potential as an anticancer agent. It interacts with enzymes involved in cancer cell proliferation and inflammatory pathways, which are crucial in tumor development. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its role as a potential therapeutic agent against cancer.
2. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by inhibiting specific enzymes linked to inflammatory processes. This activity is particularly relevant in conditions characterized by chronic inflammation.
3. Antibacterial Activity
Preliminary studies have indicated that this compound possesses antibacterial properties against several pathogenic bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance its antibacterial efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including:
- Enzymes : It binds effectively to enzymes involved in inflammatory and cancer-related pathways.
- Receptors : The compound may influence receptor activity, thereby modulating cellular responses.
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduced inflammatory markers in vitro | |
| Antibacterial | Effective against Staphylococcus aureus |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to explore their effects on biological activity. Derivatives of this compound have been synthesized to enhance its pharmacological properties.
Example Synthesis Route:
- Starting Material : 8-Hydroxyquinoline
- Reagents : Dimethylbenzaldehyde and chloroacetic acid.
- Method : Refluxing under acidic conditions followed by purification.
Future Directions
Further research is warranted to explore the full potential of this compound as a therapeutic agent. Key areas for future investigation include:
- In vivo Studies : To assess the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To elucidate the detailed mechanisms of action at the molecular level.
- Clinical Trials : To evaluate its potential for therapeutic use in humans.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions, such as the Gould-Jacobs reaction, which uses aniline derivatives and β-ketoesters. For example, a modified approach employs 2,4-dimethylphenyl-substituted aniline and pyruvic acid under reflux with rare earth metal catalysts to form the quinoline core . Chlorination at the 8-position can be achieved using POCl₃ or SOCl₂, followed by carboxylation at the 4-position via hydrolysis of ester intermediates. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., 2,4-dimethylphenyl groups) and confirms chlorine placement .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 297.74 g/mol for the unsubstituted analog) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and intermolecular interactions, though single-crystal growth may require slow evaporation from DMSO/ethanol mixtures .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity). Solubility can be enhanced via salt formation (e.g., sodium carboxylate) or co-solvents like PEG-400 .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, the ICReDD framework integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., catalyst selection, solvent effects) . Machine learning models trained on existing quinoline synthesis data can prioritize high-yield routes.
Q. How do substituent modifications (e.g., chlorine position, methyl groups) influence pharmacological activity?
- Methodological Answer :
- Chlorine at 8-position : Enhances lipophilicity and membrane permeability, critical for intracellular targets .
- 2,4-Dimethylphenyl group : Steric effects may reduce off-target interactions compared to bulkier substituents (e.g., 4-chlorophenyl in analogs) .
- Carboxylic acid moiety : Enables salt formation for improved bioavailability or conjugation with drug delivery systems .
- Comparative assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) to correlate structure-activity relationships (SAR) .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Metabolite analysis : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Control experiments : Include positive controls (e.g., known kinase inhibitors) and verify compound stability under assay conditions (pH, temperature) .
Q. What strategies improve the compound's stability during long-term storage?
- Methodological Answer :
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis of the carboxylic acid group .
- Lyophilization : Convert to a stable lyophilized powder for aqueous suspension studies .
- Degradation monitoring : Periodic HPLC analysis detects impurities, with thresholds set at <2% over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
